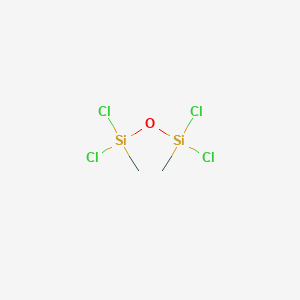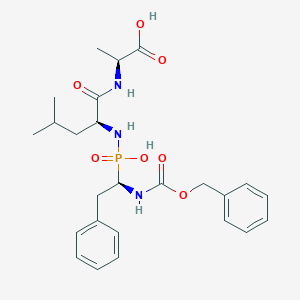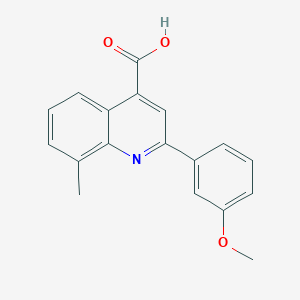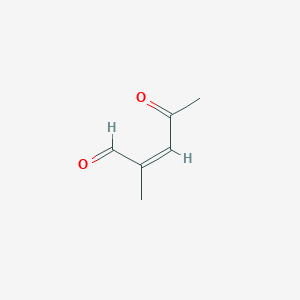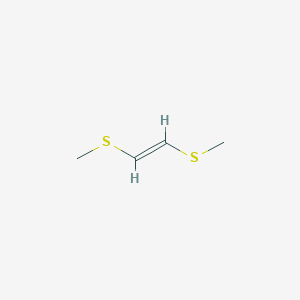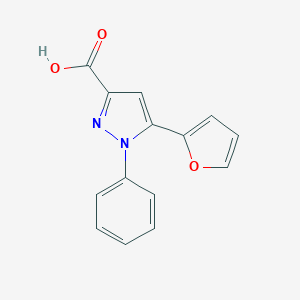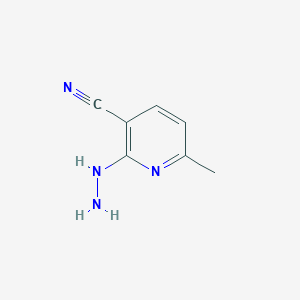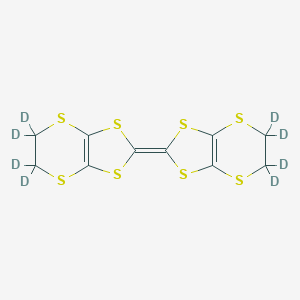
Bis(ethylenedithio)tetrathiafulvalene-d8
概要
説明
Bis(ethylenedithio)tetrathiafulvalene-d8 is an organic compound known for its unique electronic properties. It is a deuterated version of bis(ethylenedithio)tetrathiafulvalene, which is widely studied for its applications in organic superconductors and molecular electronics. The compound is characterized by its ability to donate electrons, making it a valuable component in the development of conductive materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(ethylenedithio)tetrathiafulvalene-d8 typically involves the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to form 5,6-dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thiones. This is followed by homo- or hetero-coupling procedures and O-deprotection to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality material suitable for commercial applications.
化学反応の分析
Types of Reactions
Bis(ethylenedithio)tetrathiafulvalene-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its electron-donating properties, which make it reactive under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in organic solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used, often in the presence of coordinating solvents.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides under controlled temperatures.
Major Products
科学的研究の応用
Bis(ethylenedithio)tetrathiafulvalene-d8 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of complex molecular structures and conductive polymers.
Biology: Its electron-donating properties are explored in the development of biosensors and bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which bis(ethylenedithio)tetrathiafulvalene-d8 exerts its effects is primarily through its ability to donate electrons. This property allows it to participate in charge-transfer processes, which are crucial in the functioning of organic superconductors and electronic devices. The molecular targets and pathways involved include interactions with various acceptor molecules, leading to the formation of charge-transfer complexes that exhibit unique electronic properties .
類似化合物との比較
Similar Compounds
Bis(vinylenedithio)tetrathiafulvalene: Similar in structure but with vinyl moieties that extend π-electron delocalization.
Tetrathiafulvalene: The parent compound, known for its conductive properties.
Dibenzotetrathiafulvalene: Another derivative with different substituents affecting its electronic properties.
Uniqueness
Bis(ethylenedithio)tetrathiafulvalene-d8 is unique due to its deuterated form, which can offer different physical properties such as altered vibrational modes. This makes it particularly valuable in specific scientific applications where these properties are advantageous.
特性
IUPAC Name |
5,5,6,6-tetradeuterio-2-(5,5,6,6-tetradeuterio-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-[1,3]dithiolo[4,5-b][1,4]dithiine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S8/c1-2-12-6-5(11-1)15-9(16-6)10-17-7-8(18-10)14-4-3-13-7/h1-4H2/i1D2,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJCVNLYDXCIBG-SVYQBANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)SC(=C3SC4=C(S3)SCCS4)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(SC2=C(S1)SC(=C3SC4=C(S3)SC(C(S4)([2H])[2H])([2H])[2H])S2)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70539817 | |
| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101751-48-8 | |
| Record name | 2-[(~2~H_4_)-5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene](~2~H_4_)-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70539817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is deuteration of Bis(ethylenedithio)tetrathiafulvalene significant in the study of organic conductors?
A1: Deuteration, the substitution of hydrogen atoms with deuterium, plays a crucial role in studying organic conductors like those based on Bis(ethylenedithio)tetrathiafulvalene. While chemically very similar, deuterium possesses different nuclear properties compared to hydrogen. These differences can subtly influence the electronic and structural properties of the resulting materials.
Q2: What insights can Electron Spin Resonance (ESR) spectroscopy provide about materials like (D8-(BEDT-TTF))4Hg3I8?
A2: ESR spectroscopy is a powerful tool for studying materials with unpaired electrons, like many organic conductors. In the case of (D8-(BEDT-TTF))4Hg3I8, ESR measurements revealed significant temperature dependencies in the g-factor, linewidth, and spin susceptibility between 4 and 300 K []. These parameters provide information about the electronic environment and magnetic interactions within the material.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


